Cas no 2229367-34-2 (tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate)

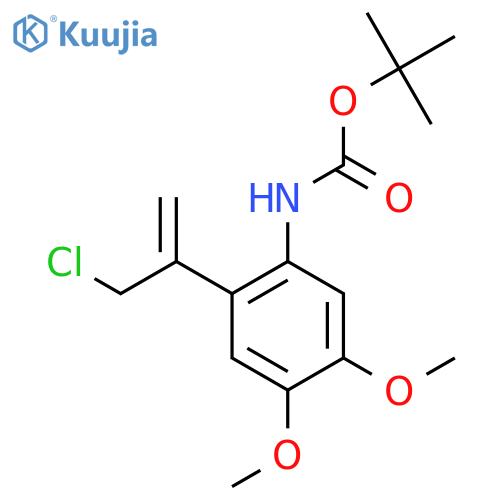

2229367-34-2 structure

商品名:tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate

tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate

- EN300-1891708

- 2229367-34-2

- tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate

-

- インチ: 1S/C16H22ClNO4/c1-10(9-17)11-7-13(20-5)14(21-6)8-12(11)18-15(19)22-16(2,3)4/h7-8H,1,9H2,2-6H3,(H,18,19)

- InChIKey: GUJXADCOZXTFLU-UHFFFAOYSA-N

- ほほえんだ: ClCC(=C)C1C=C(C(=CC=1NC(=O)OC(C)(C)C)OC)OC

計算された属性

- せいみつぶんしりょう: 327.1237359g/mol

- どういたいしつりょう: 327.1237359g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 394

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 56.8Ų

tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1891708-2.5g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1891708-0.25g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1891708-0.1g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1891708-10g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1891708-1.0g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1891708-10.0g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1891708-0.5g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1891708-5.0g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1891708-0.05g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1891708-1g |

tert-butyl N-[2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenyl]carbamate |

2229367-34-2 | 1g |

$986.0 | 2023-09-18 |

tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

2229367-34-2 (tert-butyl N-2-(3-chloroprop-1-en-2-yl)-4,5-dimethoxyphenylcarbamate) 関連製品

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬